molecular formula C20H19F3N2O4S B15011632 Ethyl 2-[({4-[(trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({4-[(trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15011632
M. Wt: 440.4 g/mol
InChI Key: IGKTUSKQPCAKQH-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core

Preparation Methods

The synthesis of ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Trifluoroacetamido Group: This step usually involves the reaction of an amine with trifluoroacetic anhydride.

    Attachment of the Benzamido Group: This is typically done through amide bond formation using benzoyl chloride and an appropriate amine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or trifluoroacetamido groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido and benzamido groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzothiophene core may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar compounds include:

ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzothiophene core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19F3N2O4S

Molecular Weight

440.4 g/mol

IUPAC Name

ethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H19F3N2O4S/c1-2-29-18(27)15-13-5-3-4-6-14(13)30-17(15)25-16(26)11-7-9-12(10-8-11)24-19(28)20(21,22)23/h7-10H,2-6H2,1H3,(H,24,28)(H,25,26)

InChI Key

IGKTUSKQPCAKQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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